1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate is a complex organic compound with the molecular formula and a molecular weight of 362.35 g/mol. This compound features a guanidine structure, which is significant in medicinal chemistry due to its biological activity. The trifluoroacetate moiety enhances its solubility and bioavailability, making it a candidate for various scientific applications.
The compound can be sourced from chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information about its properties and potential applications in research and development.
This compound is classified under organic compounds, specifically as a guanidine derivative. Guanidines are recognized for their role in biological systems and their utility in pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
The synthesis of 1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate typically involves multi-step organic reactions. Key synthetic methods include:
Technical details about specific reagents and conditions (e.g., temperature, solvent choice) would be necessary for replicating this synthesis effectively.
Key structural data includes:
These properties indicate a complex three-dimensional structure that may influence its biological interactions.
The compound can participate in various chemical reactions typical for guanidines and related structures:
Technical details about specific reaction conditions (e.g., solvent systems, catalysts) would be critical for optimizing yields in synthetic applications.
The mechanism of action for this compound largely depends on its interaction with biological targets:
Pharmacokinetic studies suggest that modifications to the molecular structure can enhance bioavailability and target specificity, making this compound a potential candidate for further drug development.
The physical properties of this compound include:
Chemical properties include:
Relevant analyses such as NMR spectroscopy or mass spectrometry would provide further insights into these properties.
Guanidine derivatives are pivotal in drug discovery due to their strong basicity (pKa ~13.4) and ability to form multivalent interactions with biological targets. The planar guanidinium group engages in electrostatic contacts, hydrogen bonding, and cation-π interactions, which are critical for binding to enzymes, receptors, and nucleic acids. For example, guanidine-based compounds like the aryl guanidine-like systems in recent studies significantly inhibit ADP- and collagen-induced platelet aggregation, demonstrating potential as antiplatelet agents [2]. Additionally, these derivatives modulate tumor cell-induced platelet aggregation, suggesting utility in oncology [2].
In Alzheimer’s disease (AD) research, guanidine-containing molecules such as BACE1 inhibitors leverage the scaffold’s affinity for aspartyl proteases. Novel acyl guanidine derivatives achieve sub-micromolar IC₅₀ values by anchoring into the enzyme’s hydrophobic pockets (S1, S3, S1′, S2′) [5]. The guanidine group also enhances blood-brain barrier (BBB) penetration in CNS-targeting drugs, as evidenced by computational predictions for 1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine (log P = 1.49; TPSA = 111.67 Ų) [9].
Table 1: Computational Properties of 1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine
Property | Value | Method |
---|---|---|
Molecular weight | 362.35 g/mol | - |
Consensus log P | 1.49 | Hybrid prediction |
H-bond acceptors | 8 | - |
H-bond donors | 4 | - |
Topological polar surface area | 111.67 Ų | Ertl et al. 2000 |
GI absorption | High | BOILED-Egg model |
The pyrrolidinyl-ethoxy moiety is a versatile pharmacophore that enhances target engagement through conformational restraint and improved pharmacokinetics. Its ethylene linker provides rotational flexibility (7 rotatable bonds), while the pyrrolidine end offers a basic tertiary amine (pKa ~10) that can be protonated under physiological conditions [9]. This motif is exemplified in α₂-adrenoceptor ligands, where it mediates medium-to-high affinity for α₂C-adrenoceptors and H₂ histamine receptors [2].
Structurally, integrating this motif into aryl guanidine scaffolds enables optimal spatial positioning for receptor interaction. For instance, in antiplatelet agents, the pyrrolidinyl-ethoxy group facilitates alignment with hydrophobic pockets of platelet surface receptors, thereby inhibiting GPIIb/IIIa expression and P-selectin activation [2]. Comparative studies with indenylsulfonamides reveal that constraining the aminoethyl side chain into pyrrolidine boosts binding affinity (Ki ≥3 nM) for 5-HT₆ serotonin receptors [10]. This rigidity reduces entropic penalties upon binding, a principle applicable to guanidine derivatives targeting neurological disorders.
Trifluoroacetate (TFA) is widely used in pharmaceutical isolation due to its role as a solubilizing agent during preparative HPLC. As a counterion, it forms stable salts with basic drugs, improving their aqueous solubility and crystallinity. For 1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine, TFA enhances bioavailability by increasing the compound’s polarity, facilitating dissolution in biological matrices [4] [8].
However, residual TFA content must be quantified to ensure accurate bioassay interpretation. The molecular weight contribution of TFA (114 g/mol) can inflate the apparent mass of the active compound by >20%, leading to errors in IC₅₀ calculations [8]. Techniques like ¹⁹F NMR and capillary electrophoresis (CE) enable precise TFA measurement:
Table 2: Analytical Methods for TFA Quantification
Method | Detection Limit | Key Advantage |
---|---|---|
¹⁹F NMR | ~0.5 mol% | Simultaneous structural verification |
Capillary electrophoresis | 0.1–0.3 μg/mL | High sensitivity for trace TFA analysis |
TFA replacement with biocompatible counterions (e.g., citrate) is often pursued in late-stage development to mitigate potential toxicity and improve pharmacokinetic profiles [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7